REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)N.N([O-])=O.[Na+].N1C=CC=CC=1.[FH:21]>>[Br:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([F:21])[CH:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=C(N)C1)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.F
|
Name
|
aqueous solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at the same temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was dropped
|
Type
|
STIRRING
|
Details
|
further stirred at a room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at 85° C. for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the resulting organic layer was washed with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=10:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C1)F)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.92 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |